molecular formula C14H20ClN3O B15115975 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B15115975
M. Wt: 281.78 g/mol
InChI Key: NTAXUWUSOOSYEI-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methoxybenzylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl groups using methyl iodide or another methylating agent.

    Attachment of the Methoxybenzylamine Moiety: The final step involves the reaction of the substituted pyrazole with 2-methoxybenzylamine under appropriate conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine: Lacks the dimethyl substitution.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-benzylmethanamine: Lacks the methoxy group.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is unique due to the combination of the dimethyl-substituted pyrazole ring and the methoxybenzylamine moiety, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11-13(10-17(2)16-11)9-15-8-12-6-4-5-7-14(12)18-3;/h4-7,10,15H,8-9H2,1-3H3;1H

InChI Key

NTAXUWUSOOSYEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2OC)C.Cl

Origin of Product

United States

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